Product packaging for Broquinaldol(Cat. No.:CAS No. 15599-52-7)

Broquinaldol

Cat. No.: B098669
CAS No.: 15599-52-7
M. Wt: 316.98 g/mol
InChI Key: BNACJQWJZKPAPV-UHFFFAOYSA-N
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Description

Broquinaldol (CAS 15599-52-7) is a brominated derivative of 8-hydroxyquinoline with a molecular formula of C10H7Br2NO and an average molecular weight of 316.98 Da . It is a small molecule compound of significant interest in antimicrobial research, particularly for investigating new therapeutic options against multidrug-resistant fungal pathogens . Recent research has identified this compound through drug repurposing screens as a compound exhibiting growth inhibition against challenging fungal strains such as Candida auris . This makes it a valuable chemical tool for scientists studying alternative treatments for infections where current antifungal options are limited by rising resistance . The compound is offered for research purposes to further explore its potential mechanisms of action and efficacy. This compound is supplied with a quality guarantee to ensure consistent performance in your experiments. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Br2NO B098669 Broquinaldol CAS No. 15599-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dibromo-2-methylquinolin-8-ol
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InChI

InChI=1S/C10H7Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNACJQWJZKPAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9046235
Record name Broquinaldol
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Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15599-52-7
Record name Broquinaldol
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Record name Broquinaldol [INN]
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Ii. Synthesis and Derivatization Studies of Broquinaldol

Established Synthetic Pathways for Broquinaldol

The synthesis of this compound primarily involves the construction of the 2-methyl-8-hydroxyquinoline core, followed by regioselective halogenation. While various classical methods can be employed for the synthesis of the quinoline (B57606) nucleus, the final bromination step is a key transformation to yield the target compound.

Multi-step Organic Reaction Methodologies

The synthesis of the precursor for this compound, 2-methyl-8-hydroxyquinoline, can be achieved through several named reactions in organic chemistry. These methods typically involve the condensation of an aniline (B41778) derivative with a suitable carbonyl compound. Some of the well-established methodologies include:

Skraup Synthesis: This method involves the reaction of an aromatic amine, in this case, 2-aminophenol (B121084), with glycerol (B35011), sulfuric acid, and an oxidizing agent. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones. For the synthesis of 2-methyl-8-hydroxyquinoline, 2-aminophenol would be reacted with crotonaldehyde.

Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. For instance, 2-amino-3-hydroxybenzaldehyde (B7904644) could be reacted with acetone.

Combes Quinoline Synthesis: This method uses the reaction of an aniline with a β-diketone under acidic conditions.

Once the 2-methyl-8-hydroxyquinoline scaffold is obtained, the final step in the synthesis of this compound is the regioselective bromination at the 5 and 7 positions of the quinoline ring. A common laboratory-scale synthesis involves the treatment of 8-hydroxy-2-methylquinoline with bromine in a suitable solvent like methanol, in the presence of a base such as sodium bicarbonate to neutralize the HBr formed during the reaction. nih.gov Another method utilizes N-bromosuccinimide in toluene. rsc.org

Reaction Step Reactants Reagents Product Reference
Bromination8-hydroxy-2-methylquinolineBromine, Methanol, Sodium Bicarbonate5,7-dibromo-2-methylquinolin-8-ol (this compound) nih.gov
Bromination8-hydroxy-2-methylquinolineN-bromosuccinimide, Toluene5,7-dibromo-2-methylquinolin-8-ol (this compound) rsc.org

Exploration of this compound Derivatives

The derivatization of this compound and related halogenated quinolines is an active area of research aimed at modifying the compound's physicochemical and biological properties.

Synthesis of Halogenated Quinoline and Phenazine (B1670421) Derivatives

The synthesis of other halogenated quinoline derivatives can be achieved by modifying the halogenation conditions or by starting with different substituted quinoline precursors. For instance, the use of other halogenating agents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) can introduce chlorine or iodine atoms onto the quinoline ring. nih.gov

While there is limited specific information on the direct conversion of this compound to phenazine derivatives, the general synthesis of phenazines often involves the condensation of ortho-diamines with ortho-quinones or the oxidation of dihydrophenazines. It is conceivable that derivatives of this compound could be chemically modified to create precursors for such reactions.

Synthesis of Specific Analogues (e.g., 5,7-dibromo-2-methy-8-quinolinol)

The synthesis of this compound (5,7-dibromo-2-methyl-8-quinolinol) itself is a prime example of the synthesis of a specific analogue within the halogenated 8-hydroxyquinoline (B1678124) class. The reaction conditions for the dibromination of 2-methyl-8-hydroxyquinoline are well-documented. For example, a reported method involves dissolving 8-hydroxy-2-methylquinoline in methanol, adding sodium bicarbonate, and then slowly adding a solution of bromine in methanol. After stirring, the reaction is quenched, and the product is isolated by filtration. nih.gov

Parameter Value
Starting Material8-hydroxy-2-methylquinoline
ReagentsBromine, Methanol, Sodium Bicarbonate
Product5,7-dibromo-2-methylquinolin-8-ol
Yield89%

De Novo Biosynthetic Approaches and Pathway Engineering for this compound

While chemical synthesis is the established route for producing this compound, there is growing interest in biocatalytic and biosynthetic methods for the production of complex molecules. To date, no specific de novo biosynthetic pathway for this compound has been elucidated. However, general principles of quinoline alkaloid biosynthesis and metabolic engineering offer a conceptual framework for future research in this area.

Enzymatic Catalysis in this compound Synthesis

The biosynthesis of quinoline alkaloids in nature often starts from tryptophan or anthranilic acid. The enzymatic machinery of microorganisms could potentially be harnessed to produce the quinoline core of this compound. Furthermore, the halogenation step could be achieved using halogenating enzymes. While biocatalytic methods for the synthesis of some quinolines have been explored, specific enzymatic synthesis of this compound has not been reported. acs.orgnih.gov Research into flavin-dependent halogenases, for example, could provide a basis for developing an enzymatic route to halogenated quinolines.

Metabolic engineering of microorganisms like Escherichia coli has been successful in producing various chemicals. nih.govnih.govjst.go.jp In principle, a heterologous biosynthetic pathway for 2-methyl-8-hydroxyquinoline could be constructed in a microbial host. This would involve introducing and optimizing the expression of genes encoding the necessary enzymes. Subsequent enzymatic halogenation would complete the synthesis of this compound. This approach, while currently theoretical for this compound, represents a potential future direction for its sustainable production.

Metabolic Pathway Optimization for this compound Production: An Unexplored Frontier

Detailed research into the metabolic pathway optimization for the production of the chemical compound this compound has yet to be documented in publicly available scientific literature. Extensive searches for biosynthesis, metabolic engineering, and microbial production studies specifically targeting this compound have yielded no specific results. The scientific community has not, to date, published findings on the genetic or metabolic pathways involved in its synthesis by any organism, nor any efforts to engineer or optimize such a pathway for enhanced production.

While the broader field of metabolic engineering has made significant strides in optimizing the production of a wide array of natural and synthetic compounds, this body of research does not currently extend to this compound. General strategies in metabolic pathway optimization often involve the identification of precursor molecules, the elucidation of enzymatic steps, and the genetic modification of host organisms to enhance the yield of the desired product. These techniques include, but are not limited to, overexpression of rate-limiting enzymes, deletion of competing pathway genes, and optimization of fermentation conditions. However, the application of these principles to this compound remains a prospective endeavor.

The absence of research in this specific area suggests that the production of this compound may currently rely on chemical synthesis methods rather than biotechnological routes. Future research into the potential biosynthesis of this compound could open new avenues for its production through metabolic engineering, potentially offering more sustainable and efficient manufacturing processes. Until such research is undertaken and published, a detailed account of its metabolic pathway optimization cannot be provided.

Iii. Pharmacological and Biological Activity Research of Broquinaldol

Antimicrobial Efficacy Studies

Investigations into the antimicrobial properties of Broquinaldol have revealed a broad spectrum of activity, positioning it as a compound of interest for further development. Studies have focused on its antibacterial and antifungal capabilities, particularly against clinically relevant and drug-resistant pathogens.

This compound has demonstrated notable antibacterial effects against several pathogenic bacterial species. As a member of the halogenated quinoline (B57606) class of compounds, its activity is tunable through synthetic modifications, allowing for the optimization of its antibacterial and biofilm-eradicating properties.

Research has confirmed the efficacy of this compound against specific and challenging bacterial pathogens. In a screening against a panel of pathogenic bacteria, which included Staphylococcus aureus, this compound exhibited a minimum inhibitory concentration (MIC) of 0.78 µM for most of the tested bacterial strains.

The compound has also shown significant promise in combating tuberculosis. Studies have demonstrated that this compound and related compounds are effective against Mycobacterium tuberculosis. Specifically, against an antibiotic-resistant strain of M. tuberculosis, this compound showed a MIC of 25 µM.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Various Pathogenic Strains (e.g., S. aureus)0.78 µM
Antibiotic-Resistant Mycobacterium tuberculosis25 µM

A significant challenge in treating bacterial infections is the formation of biofilms, which are communities of bacteria attached to a surface and encased in a protective matrix. These structures are notoriously tolerant to conventional antibiotics. Research has identified halogenated quinolines, including this compound, as potent agents for eradicating bacterial biofilms. Studies have demonstrated that this compound and its related compounds possess efficacy against these antibiotic-tolerant bacterial biofilms, highlighting a critical area of its therapeutic potential.

Ciprofloxacin (B1669076) is a widely used fluoroquinolone antibiotic, but its effectiveness is often compromised by the emergence of resistant strains of Staphylococcus aureus. Resistance mechanisms typically involve mutations in target enzymes like DNA gyrase or the overexpression of efflux pumps that expel the antibiotic from the bacterial cell. nih.govmdpi.com While various strategies are being explored to overcome this resistance, such as the use of efflux pump inhibitors or combination therapies, nih.govmdpi.commdpi.com current research has not specifically demonstrated that this compound is effective in overcoming or reversing ciprofloxacin resistance in S. aureus.

In addition to its antibacterial properties, the antifungal potential of the broader class of halogenated quinolines has been investigated. These compounds have shown promise against pathogenic fungi, leading to specific studies on this compound's efficacy in this area. researchgate.net

Candida auris is an emerging multidrug-resistant fungal pathogen that poses a serious global health threat due to its high resistance to multiple classes of antifungal drugs. nih.govnih.gov In a large screening of clinically approved compounds for activity against C. auris, this compound (also known as broxyquinoline) was identified as one of the most promising inhibitors. nih.govnih.gov

This compound is a dihalogenated 8-hydroxyquinoline (B1678124), a subclass that has proven to be particularly effective against C. auris. nih.govnih.gov A key finding from these studies is that while resistance to standard antifungal agents can develop rapidly, C. auris was found to develop only a modest two- to five-fold increase in resistance to this class of compounds even after prolonged exposure. nih.gov This suggests that dihalogenated 8-hydroxyquinolines like this compound could be developed into effective antifungal agents that are less prone to resistance development. nih.govnih.gov

Fungal StrainActivity Noted
Multidrug-Resistant Candida aurisIdentified as a potent inhibitor

Antifungal Activity of this compound

High-Throughput Screening for Antifungal Compounds

A comprehensive review of published scientific literature and clinical trial databases did not yield specific studies that have utilized high-throughput screening (HTS) methodologies to evaluate the antifungal activity of this compound. While HTS is a common and powerful technique for discovering new antifungal agents by rapidly testing large libraries of compounds, there is no available data indicating that this compound has been included in such screening campaigns or identified as a potential antifungal candidate through this method. mdpi.commdpi.comresearchgate.netmdpi.comnih.gov

Antineoplastic and Antiproliferative Investigations

Investigations into the potential anticancer properties of this compound are not extensively documented in the available scientific literature. The following sections detail the lack of specific findings related to its activity against thyroid cancer and its assessment through broad anticancer screening programs.

There are no specific in vitro studies documented in peer-reviewed literature that assess the cytotoxic or antiproliferative effects of this compound on thyroid cancer cell lines. Research on potential therapeutics for thyroid cancer often involves testing compounds against various cell lines, such as TPC-1, FTC-133, and others, to determine their efficacy. mdpi.comnih.gov However, this compound has not been the subject of such published investigations.

Quantitative high-throughput screening (qHTS) is a primary method for identifying novel anticancer agents from large compound libraries. mdpi.com A thorough search of scientific databases reveals no evidence that this compound has been included in or identified as an active compound in any large-scale qHTS campaigns aimed at discovering new anticancer drugs.

Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, is a significant strategy in oncology research. It allows for accelerated development by leveraging existing safety and pharmacokinetic data. However, there are no published studies or reports that propose or investigate the repurposing of this compound for cancer therapy.

Potential Neuroprotective Actions of this compound

The exploration of compounds for the treatment of neurodegenerative diseases is an active area of research, focusing on mechanisms like reducing oxidative stress, inflammation, and neuronal cell death.

Following a review of the available scientific and clinical research, no studies were found that investigate the potential neuroprotective actions of this compound. Its efficacy and mechanisms of action in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease have not been a subject of documented research.

Data Tables

Due to the absence of specific experimental data for this compound in the outlined research areas, no data tables can be generated.

Table of Compounds

Enzyme Inhibition and Metabolic Effects of this compound

Detailed research specifically elucidating the direct enzyme inhibition and comprehensive metabolic effects of this compound is limited in publicly available scientific literature. However, existing studies on its biological activities provide some insights into its potential mechanisms of action, particularly concerning its effects on cellular metabolism and mitochondrial function.

One study investigating the effects of a range of compounds on mitochondrial toxicity identified that this compound can decrease the mitochondrial membrane potential (MMP) in human liver cancer (HepG2) cells. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 26.60 ± 4.00 μM. A decrease in mitochondrial membrane potential is a key indicator of mitochondrial dysfunction, which can have significant metabolic consequences, including impacts on cellular respiration and energy production.

While direct targets have not been fully characterized, the activity of structurally related quinoline compounds, such as Chlorquinaldol, may offer some mechanistic clues. Research on Chlorquinaldol suggests that its antimicrobial effects may stem from interference with nucleic acid synthesis and disruption of cell membrane permeability. It is plausible that this compound could share some of these mechanisms, which would inherently involve the inhibition of enzymes crucial for these cellular processes. However, without direct studies on this compound, this remains speculative.

This compound has also been noted for its antiproliferative activity against thyroid cancer cells. The metabolic profiles of cancer cells are distinctly different from those of healthy cells, often characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect). The antiproliferative effects of this compound could, therefore, be linked to the inhibition of key enzymes within these altered metabolic pathways, though specific enzymatic targets have not yet been identified.

Interactive Data Table: Effect of this compound on Mitochondrial Membrane Potential

Cell LineParameter MeasuredIC50 (μM)
HepG2Mitochondrial Membrane Potential (MMP) Decrease26.60 ± 4.00

Iv. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Broquinaldol

Elucidation of Structural Features Influencing Biological Activities

SAR studies systematically modify a lead compound's structure to determine which parts are essential for its activity. For the quinoline (B57606) class of compounds, to which Broquinaldol belongs, several structural features have been identified as critical for their antimicrobial effects. oup.comnih.gov

The fundamental quinoline scaffold itself is a key pharmacophore. More specifically, for many quinolone antibacterials, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for inhibiting bacterial DNA gyrase. asm.orgslideshare.net However, for 8-hydroxyquinoline (B1678124) derivatives like this compound, the mechanism is thought to involve the chelation of essential metal ions that act as cofactors for various enzymes. drugbank.comchemicalbook.com

Key structural modifications across the quinoline ring and their impact on activity have been extensively documented:

Position 1 (N-1): Substitution at the N-1 position is critical for potency in many quinolones. A cyclopropyl (B3062369) group, as seen in Ciprofloxacin (B1669076), often confers superior potency compared to other alkyl groups like ethyl or tert-butyl. nih.govacs.org

Positions 5 and 7: this compound is substituted with bromine atoms at positions 5 and 7. Halogenation at these positions can significantly enhance activity. orientjchem.org The presence of a halogen atom is known to increase lipophilicity, which may improve cellular uptake. orientjchem.org

Position 6: In the subclass of fluoroquinolones, a fluorine atom at the C-6 position dramatically enhances antibacterial potency by improving both binding to the DNA gyrase complex and cell penetration. asm.org

Position 8: this compound possesses a hydroxyl group at the C-8 position. This feature is central to the activity of 8-hydroxyquinolines, enabling them to act as potent bidentate chelators of metal ions. drugbank.comchemicalbook.com Substituents at this position also influence side effects; for instance, a halogen at C-8 can increase phototoxicity, whereas a methoxy (B1213986) group may reduce it. nih.gov

The table below summarizes the general SAR findings for the quinoline scaffold based on studies of various derivatives.

| C-8 | Halogen, Methoxy, Hydroxyl | Modulates absorption and side-effect profiles like phototoxicity. The hydroxyl group is key for metal chelation. | nih.gov, drugbank.com |

Computational Modeling and Predictive Analytics in this compound SAR/QSAR

Computational modeling uses computer simulations to study complex biological systems and predict chemical properties. ekb.eg In drug discovery, QSAR models form a mathematical relationship between a compound's chemical properties (descriptors) and its biological activity. figshare.comnih.gov This allows for the prediction of the activity of new, untested compounds, accelerating the design of more effective therapeutic agents. figshare.com

Topological Approaches in SAR Studies

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule's structure. hufocw.org They quantify aspects like molecular size, shape, and branching. These descriptors are widely used in QSAR because they are relatively simple to calculate and can effectively capture structural features that influence a molecule's interaction with its biological target. mdpi.comacs.org

Examples of topological descriptors used in QSAR studies of quinoline derivatives include:

Molecular Weight (MW): A measure of the molecule's size.

Connectivity Indices (e.g., Chi indices): Describe the degree of branching and connectivity of atoms.

Topological Polar Surface Area (TPSA): Correlates with a molecule's ability to permeate cell membranes. bhsai.org

Atom Counts and Bond Counts: Basic descriptors of the molecular formula. hufocw.org

QSAR studies on quinoline derivatives have successfully used these descriptors to build predictive models for antibacterial activity. For example, a model might reveal that increased TPSA negatively correlates with activity against a specific bacterial strain, suggesting that lower polarity is favorable for efficacy. mdpi.combhsai.orgnih.gov

Table 2: Common Topological and Physicochemical Descriptors in Quinolone QSAR Studies

Descriptor Type Example Descriptor Information Encoded Relevance in QSAR Reference(s)
Constitutional (0D/1D) Molecular Weight (MW) Size of the molecule. Basic property influencing transport and binding. hufocw.org
Constitutional (0D/1D) Number of Nitrogen Atoms (nN) Count of specific atoms. Relates to potential hydrogen bonding sites. bhsai.org
Topological (2D) Wiener Index A measure of molecular branching. Can correlate with molecular shape and compactness. nih.gov
Topological (2D) Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms. Predicts membrane permeability and bioavailability. bhsai.org

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Lipophilicity/hydrophobicity of the molecule. | Crucial for membrane passage and interaction with hydrophobic pockets. | tandfonline.com, nih.gov |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methods provide a more sophisticated analysis by considering the three-dimensional structure of molecules. dovepress.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate the steric (shape) and electrostatic (charge) fields surrounding a set of aligned molecules. dovepress.comnih.gov By correlating these fields with biological activity, 3D-QSAR generates contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. dovepress.com

For quinoline derivatives, 3D-QSAR studies have provided key insights:

Steric Contour Maps: Green contours may indicate regions where bulky substituents enhance activity, while yellow contours show where bulk is detrimental.

Electrostatic Contour Maps: Blue contours often highlight areas where positive charge is favorable, whereas red contours indicate where negative charge or electronegative atoms (like oxygen or halogens) increase potency. dovepress.com

A 3D-QSAR study on quinoline derivatives might reveal that an electronegative group is favored near position 7, which would be consistent with the high activity of many compounds bearing a piperazine (B1678402) ring at that position. mdpi.comnih.gov The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comtandfonline.com

Table 3: Representative Statistical Results from a 3D-QSAR (CoMSIA) Study on Antimalarial Quinoline Derivatives

Model Parameter Description Value Interpretation Reference(s)
q² (Cross-validated r²) A measure of the internal predictive ability of the model. 0.876 A value > 0.5 is considered good, indicating a robust model. mdpi.com, nih.gov
r² (Non-cross-validated r²) A measure of how well the model fits the training set data. 0.957 A high value indicates a strong correlation for the training set. mdpi.com, nih.gov
r²_test (External validation) A measure of the model's ability to predict the activity of an external test set. 0.876 A value > 0.6 is desirable for a model with good predictive power. mdpi.com, nih.gov

| Standard Error of Estimate (SEE) | The standard deviation of the residuals. | 0.37 | A lower value indicates less error in the model's predictions. | dovepress.com |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein target). frontiersin.orgresearchgate.net This method is crucial for understanding the molecular basis of drug action. For antibacterial quinolones, a common target is the DNA gyrase enzyme. frontiersin.orgmdpi.com Docking studies can:

Predict the binding conformation of the ligand in the active site.

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. frontiersin.org

Estimate the binding affinity or "docking score," which can be used to rank potential drug candidates. figshare.comnih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex. figshare.comacs.org A stable complex in an MD simulation, indicated by low root-mean-square deviation (RMSD) values, lends confidence to the binding mode predicted by docking. figshare.comacs.org In studies of halogenated quinoline derivatives, MD simulations have confirmed the stability of interactions within the active sites of target proteins like MAO-A and MAO-B. figshare.comacs.org

Table 4: Representative Molecular Docking Results for Novel Quinoline Derivatives Against Bacterial DNA Gyrase

Compound Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction(s) Reference(s)
Derivative 1 -9.3 Asp73, Gly77, Arg76 Hydrogen Bonding frontiersin.org, nih.gov
Derivative 2 -8.5 Thr165, Ala70 Hydrophobic Interaction frontiersin.org, nih.gov
Derivative 3 -9.1 Pro79, Gly77 Hydrogen Bonding, Pi-Alkyl frontiersin.org, nih.gov

| Novobiocin (Standard) | -8.3 | Asp73, Arg136 | Hydrogen Bonding | frontiersin.org |

V. Toxicological and Safety Research of Broquinaldol

In vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental in toxicology, providing initial data on a compound's potential to cause cell death. nih.gov These tests are often conducted on various cell lines to assess dose-dependent effects. researchgate.netresearchgate.net

A quantitative high-throughput screening (qHTS) of the NIH Chemical Genomic Center's pharmaceutical collection, which includes 2,816 clinically approved drugs and bioactive compounds, identified Broquinaldol as having antiproliferative effects on the TPC-1 thyroid cancer cell line. oup.com In this screening, this compound was assigned a curve class of -2.2 and demonstrated an IC₅₀ (half-maximal inhibitory concentration) of 21.14 µM. oup.com Curve classes are used to categorize the confidence level of the concentration-response data, with classes 1.1 and 1.2 representing the highest confidence curves. oup.com

In another study focused on identifying antifungal compounds against Exserohilum rostratum, this compound was tested but found to be inactive in the primary screening assays. nih.gov Similarly, a high-throughput drug repurposing screen against multidrug-resistant Candida auris reported this compound as having an IC₅₀ of 1.73 µM against one strain, though it was noted as having no activity in other tests. researchgate.net

The following table summarizes the in vitro cytotoxicity findings for this compound from the referenced studies.

Cell Line/OrganismAssay TypeFindingIC₅₀Source
TPC-1 (thyroid cancer)qHTSAntiproliferative effect21.14 µM oup.com
Exserohilum rostratumDrug repurposing screenInactiveNot applicable nih.gov
Candida aurisDrug repurposing screenActive against one strain1.73 µM researchgate.net

This table presents a summary of in vitro cytotoxicity data for this compound.

In vivo Toxicity Studies

In vivo toxicity studies are crucial for evaluating the systemic effects of a chemical compound in a whole, living organism. vivotecnia.com These studies can range from acute, single-dose administrations to chronic, repeated-dose studies to understand both immediate and long-term toxicological impacts. vivotecnia.comresearchgate.net The selection of the animal model and the route of administration are critical aspects of the study design, aiming to reflect potential human exposure. erbc-group.com

While specific in vivo toxicity studies exclusively focused on this compound are not detailed in the provided search results, the compound is a derivative of 8-hydroxyquinoline (B1678124). chemicalbook.com Studies on 8-hydroxyquinoline in rodents have reported an oral LD50 (median lethal dose) of 1,200 mg/kg in rats and an intraperitoneal LD50 of 48 mg/kg in mice. chemicalbook.com Human poisoning cases from ingestion of 8-hydroxyquinoline have shown the kidney, liver, and blood to be the primary sites of toxic effects. chemicalbook.com However, repeated oral administration studies in rodents did not identify specific target organs for toxicity or provide convincing evidence of carcinogenicity for 8-hydroxyquinoline. chemicalbook.com It is important to note that these findings pertain to the parent compound, 8-hydroxyquinoline, and not directly to this compound.

The table below outlines general information regarding in vivo toxicity studies for the related compound, 8-hydroxyquinoline.

This table summarizes in vivo toxicity data for 8-hydroxyquinoline, a compound structurally related to this compound.

Promiscuity and Chemotype Analysis in Toxicology Datasets

In the context of toxicology, "promiscuity" refers to the ability of a chemical compound to interact with multiple biological targets, which can lead to off-target effects. The Toxicology in the 21st Century (Tox21) project has generated extensive data on the biological activity of thousands of chemicals, including this compound. mdpi.com

An analysis of the Tox21 dataset aimed to identify promiscuous individual compounds and chemotypes (groups of structurally similar compounds). mdpi.com In this study, this compound was identified as one of the compounds with a high promiscuity index (PI) for both reporter gene assays and toxicity assays. mdpi.com Compounds with high PIs in both categories often possess extended, electron-deficient aromatic systems. mdpi.com This promiscuity analysis helps in understanding the potential for a compound to have a broad range of biological activities, which can be a factor in its toxicological profile. mdpi.com

The study clustered compounds by their chemical structure to evaluate the promiscuity of different chemotypes. mdpi.com While the specific cluster containing this compound was not detailed, the analysis identified 49 clusters (1241 compounds) as generally promiscuous and 3 clusters (26 compounds) as generally cytotoxic. mdpi.com

Human Hazard Characterization of this compound

Human hazard characterization is the process of describing the inherent potential of a substance to cause adverse health effects. fao.orgfsc.go.jp This involves identifying the nature of the adverse effects and, where possible, quantifying the dose-response relationship. fao.org The process integrates data from in vitro, in vivo, and other relevant studies to assess the potential risks to human health. epa.govinchem.org

Based on the available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation nih.gov

This classification indicates that this compound is recognized as an irritant to the skin, eyes, and respiratory system. nih.gov The European Chemicals Agency (ECHA) also categorizes it under Skin Irritation 2, Eye Irritation 2, and Specific Target Organ Toxicity - Single Exposure 3. nih.gov

The following table summarizes the GHS hazard classifications for this compound.

Hazard CodeHazard StatementHazard ClassSource
H315Causes skin irritationSkin Corrosion/Irritation nih.gov
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation nih.gov
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation nih.gov

This table presents the Globally Harmonized System (GHS) hazard classifications for this compound.

Vi. Advanced Research Methodologies and Analytical Techniques Applied to Broquinaldol

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target. This automated process utilizes robotics, microplate-based assays, and sensitive detection methods to quickly identify "hits." Despite the utility of HTS in identifying novel therapeutic candidates, there are no specific published studies detailing the use of HTS to screen for new activities of Broquinaldol or to identify it as a hit from a larger compound library.

Data Mining and Knowledge Graph Techniques in Drug Repurposing

Data mining and the construction of knowledge graphs are powerful computational strategies for drug repurposing. These approaches involve systematically analyzing vast datasets—including biomedical literature, clinical trial data, and genomic databases—to uncover new potential uses for existing drugs. By identifying hidden relationships between drugs, genes, and diseases, these techniques can accelerate the drug development pipeline. At present, there is no readily available research indicating that this compound has been the subject of such data mining or knowledge graph-based drug repurposing studies.

Machine Learning and Graph Embeddings in Drug Discovery

Machine learning (ML) algorithms, including sophisticated graph embedding techniques, are transforming drug discovery by predicting compound properties, identifying potential drug targets, and designing novel molecules. These computational models can learn from large chemical and biological datasets to make predictions that guide experimental work. A review of the literature does not indicate that machine learning models have been specifically developed or applied to predict the activity, properties, or potential new applications of this compound.

Analytical Method Development and Validation for this compound Quantification

The development and validation of analytical methods are crucial for the accurate quantification of a drug in various matrices, which is essential for quality control and pharmacokinetic studies. While general analytical principles are well-established, specific, validated methods for this compound are not widely reported.

Chromatographic Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for the separation, identification, and quantification of pharmaceutical compounds. A gas chromatographic method for the analysis of halogenated quinoline (B57606) compounds has been developed, which could potentially be adapted for this compound. oup.com However, specific HPLC or other advanced chromatographic methods developed and validated explicitly for the quantification of this compound in pharmaceutical formulations or biological samples are not described in the available literature.

Genomic and Proteomic Analytical Approaches

Genomic and proteomic approaches, which involve the large-scale study of an organism's genes and proteins, respectively, are critical for understanding a drug's mechanism of action and identifying biomarkers of its effects. These techniques can reveal how a compound interacts with cellular pathways and influences protein expression. There are no published studies that have employed genomic or proteomic analyses to investigate the molecular effects of this compound.

Vii. Clinical Research and Therapeutic Potential of Broquinaldol

Investigational Drug Status

Broquinaldol is classified as an investigational drug, meaning it is a chemical substance that has undergone preclinical testing but has not yet been approved for marketing by regulatory bodies like the U.S. Food and Drug Administration (FDA). ncats.io The journey of an investigational drug from the laboratory to potential clinical use is governed by a rigorous regulatory process, beginning with the submission of an Investigational New Drug (IND) application. fda.govucla.edufda.gov

An IND application is a comprehensive dossier submitted to the FDA that contains all known information about the drug. nih.gov This includes data from preclinical (animal) studies on pharmacology and toxicology to assess whether the product is reasonably safe for initial human trials, as well as information on its chemical composition, manufacturing process, and stability. fda.govyoutube.com The FDA reviews this application with two primary objectives: to ensure the safety and rights of the human subjects who will participate in trials, and to verify that the study design is adequate to evaluate the drug's effectiveness and safety. nih.gov

This compound's therapeutic potential is supported by preclinical, in vitro research that highlights its biological activities. ncats.io It has demonstrated notable antibacterial and antiproliferative properties.

Antibacterial Activity: In laboratory screenings, this compound has shown efficacy against a range of pathogenic bacteria, including antibiotic-tolerant biofilms and Mycobacterium tuberculosis. ncats.io Its potency is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. This compound exhibited a promising MIC of 0.78 µM for most bacterial strains tested and a MIC of 25 µM against antibiotic-resistant M. tuberculosis. ncats.io

Antiproliferative Activity: Beyond its antibacterial effects, this compound has been identified as having antiproliferative activity against thyroid cancer cells in in vitro studies. ncats.io This suggests a potential role as an anticancer agent, which would require extensive further investigation through preclinical and clinical trials. nih.govcancer.gov

Preclinical Antibacterial Activity of this compound ncats.io
OrganismMinimum Inhibitory Concentration (MIC)
Various Bacterial Strains (e.g., S. aureus, E. coli)0.78 µM
Antibiotic-Resistant M. tuberculosis25 µM

Research into Clinical Trial Outcomes

Based on publicly available information and scientific literature, specific outcomes from human clinical trials of this compound have not been detailed. The progression of an investigational drug through clinical trials is a lengthy process, and results are typically disseminated after a trial phase is complete and data has been thoroughly analyzed.

For any investigational drug like this compound to establish definitive evidence of efficacy and safety, the gold standard for clinical trial design is the randomized, double-blind, placebo-controlled trial.

Randomized: Participants are assigned by chance to separate groups that compare different treatments. This randomization helps to ensure that the groups are comparable and that any differences in outcomes are likely due to the intervention being tested.

Double-Blind: Neither the study participants nor the researchers administering the treatment know who is receiving the investigational drug and who is receiving the placebo (an inactive substance). This practice prevents bias in reporting and the interpretation of results.

Placebo-Controlled: One group of participants receives the investigational drug, while a control group receives a placebo. This allows researchers to determine if the effects observed in the treatment group are significantly greater than those that might occur by chance or due to patient expectations (the placebo effect).

Such a rigorous design is essential to provide unbiased and reliable data on whether an investigational compound's therapeutic benefits outweigh its risks.

Throughout a clinical trial for a compound such as this compound, systematic monitoring and reporting of clinical outcomes are critical. This process is designed to protect the safety of participants and ensure the integrity and validity of the trial data.

Monitoring involves regular review of trial data by the sponsor and independent committees, such as a Data and Safety Monitoring Board (DSMB). Key responsibilities include:

Tracking Adverse Events: All unfavorable medical occurrences in participants are meticulously recorded and reported to regulatory authorities and institutional review boards (IRBs).

Assessing Efficacy Endpoints: The predefined primary and secondary outcomes of the study (e.g., tumor response in an oncology trial or bacterial clearance in an infectious disease trial) are measured at specific intervals.

Ensuring Protocol Adherence: Monitors verify that the trial is being conducted according to the approved protocol and good clinical practice (GCP) guidelines.

Accurate and transparent reporting of these outcomes is essential for regulatory evaluation and for the broader medical community to assess the therapeutic potential of the investigational drug.

All clinical research involving human participants is governed by fundamental ethical principles. Any potential clinical trial for this compound would be subject to stringent ethical oversight to safeguard the rights, safety, and well-being of participants.

Core ethical considerations include:

Informed Consent: All potential participants must be fully informed about the research, including its purpose, procedures, potential risks, and benefits. Participation must be voluntary, and consent must be obtained before any study-related procedures begin.

Risk-Benefit Assessment: An Institutional Review Board (IRB) must evaluate the study protocol to ensure that the potential benefits to individuals and society outweigh the potential risks to participants.

Patient Confidentiality: Protecting the privacy of participants and the confidentiality of their personal health information is a primary responsibility.

Justice: The selection of participants must be fair and equitable, avoiding the exploitation of vulnerable populations.

These principles ensure that research is conducted responsibly and that the welfare of human subjects is the highest priority.

This compound in Combination Therapies

Combination therapy, the use of two or more therapeutic agents, is a standard strategy in many areas of medicine, particularly oncology and infectious disease. mdpi.comnih.gov The rationale is to target different biological pathways simultaneously to enhance efficacy, reduce the development of drug resistance, or lower the required doses of individual agents to minimize toxicity. mdpi.com

Given this compound's preclinical profile demonstrating both antibacterial and antiproliferative activity, it could theoretically be a candidate for investigation in combination therapies. ncats.io For instance, it could be studied alongside existing antibiotics to combat resistant infections or combined with other chemotherapeutic agents to treat certain cancers. mdpi.com However, there is currently no publicly available research detailing the evaluation of this compound in any specific combination therapy regimens.

This compound as an Ionophore

An ionophore is a lipid-soluble molecule that can transport ions across a biological membrane. Some ionophores have demonstrated significant therapeutic potential, including anticancer activity, by disrupting the ion homeostasis within cancer cells, which can lead to cell death. nih.gov While this compound is a quinoline (B57606) derivative, and some compounds in this class are known to possess ionophoric properties, there is no direct scientific evidence in the available literature to definitively classify this compound as an ionophore or to describe its therapeutic mechanism through this specific action. ncats.io Further research would be required to determine if this compound functions as an ionophore and if this contributes to its observed biological activities.

Viii. Future Directions and Emerging Research Areas for Broquinaldol

Development of Targeted Therapies and Novel Formulations

The evolution of drug delivery is moving towards systems that can precisely target affected tissues while minimizing systemic exposure. For compounds like Broquinaldol, this means exploring advanced formulations that could enhance its therapeutic action and expand its applications.

Targeted Drug Delivery: The concept of targeted therapy involves designing drug delivery systems that selectively accumulate in pathological sites. nih.govnih.gov This approach is crucial for increasing a drug's efficacy and reducing off-target effects. youtube.com For this compound, future research could focus on conjugating the molecule to ligands that bind to specific receptors on microbial or infected human cells. For instance, in treating complex skin infections, this compound could be incorporated into vehicles that target specific bacterial structures or overexpressed receptors on inflamed skin cells. nih.gov

Novel Formulations: Modern drug delivery systems are designed to overcome challenges like poor solubility, limited permeability, and instability. nih.govmdpi.com Nanoformulations, such as nanoparticles, liposomes, and nano-emulsions, offer promising avenues for improving the delivery of antimicrobial agents. nih.govmdpi.comnih.gov Encapsulating this compound within these nanocarriers could improve its penetration into microbial biofilms, enhance its stability, and provide controlled, sustained release at the site of infection. nih.gov

Below is a table outlining potential nanoformulations and their therapeutic advantages for this compound.

Formulation TypePotential Advantage for this compoundRationale
Lipid Nanoparticles Enhanced skin penetration for topical applicationsThe lipid nature facilitates passage through the stratum corneum, potentially improving efficacy in deep-seated skin infections.
Polymeric Micelles Improved solubility and stabilityCan encapsulate hydrophobic drugs like this compound, increasing their bioavailability in aqueous environments.
Nano-emulsions Increased antimicrobial activityThe small droplet size provides a large surface area, which can enhance interaction with and disruption of microbial cell membranes.
Hydrogels Sustained, localized release for wound careProvides a moist environment conducive to healing while releasing this compound over an extended period to prevent infection.

These advanced formulations aim to transform this compound from a conventional antiseptic into a more sophisticated therapeutic agent suitable for challenging infections. nih.govresearchgate.net

Exploration of this compound in Addressing Antimicrobial Resistance

Antimicrobial resistance (AMR) is a critical global health threat, necessitating innovative strategies to preserve the effectiveness of existing antibiotics. nih.govfrontiersin.org Exploring the role of established compounds like this compound against resistant pathogens is a key area of research. youtube.com

The primary mechanisms by which bacteria develop resistance include enzymatic degradation of the drug, modification of the drug's target site, and active efflux of the drug from the bacterial cell. frontiersin.orgnih.govmdpi.com Future research on this compound could investigate its potential to counteract these mechanisms.

Activity Against Resistant Strains: A primary research goal would be to screen this compound against a panel of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and resistant strains of Pseudomonas aeruginosa. Studies have shown that some older compounds retain activity against pathogens that have developed resistance to newer drugs.

Efflux Pump Inhibition: A promising strategy in combating AMR is the use of efflux pump inhibitors (EPIs). nih.govemerypharma.com Efflux pumps are proteins that bacteria use to expel antibiotics from the cell, reducing the intracellular concentration to sub-therapeutic levels. frontiersin.orgnih.gov An EPI works by blocking these pumps, thereby restoring the antibiotic's ability to reach its target. nih.govopenmicrobiologyjournal.com Research could explore whether this compound itself possesses any EPI activity or if it can be used in combination with a known EPI to enhance its efficacy against resistant Gram-negative bacteria, which heavily rely on efflux pumps. mdpi.com Such a combination could make resistant bacteria susceptible to this compound once again. broadinstitute.org

Potential AMR Strategy for this compoundResearch FocusDesired Outcome
Combination Therapy Pairing this compound with antibiotics that have lost efficacy due to resistance.Synergistic effect where this compound weakens the bacteria's defenses, allowing the partner antibiotic to work effectively.
Efflux Pump Inhibition Investigating if this compound can block bacterial efflux pumps.Reversal of resistance to this compound and potentially other antibiotics in multidrug-resistant strains.
Biofilm Disruption Assessing the ability of this compound to penetrate and disrupt established microbial biofilms.Improved treatment of chronic and persistent infections, which are often biofilm-related.

Advanced Computational Drug Design and Repurposing for this compound

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rapid screening of compounds and the prediction of their biological activities. uwaterloo.canih.gov These in silico methods can accelerate research and reduce the costs associated with traditional laboratory-based experiments. researchgate.netbohrium.com

Drug Repurposing: Drug repurposing, or finding new uses for existing drugs, is a highly effective strategy that significantly shortens the drug development timeline. nih.govdcatvci.orgfrontiersin.orgresearchgate.net Given that this compound has a known safety profile in humans for topical use, it is an interesting candidate for repurposing. Computational approaches can be used to screen this compound against vast libraries of biological targets. arocjournal.com Molecular docking simulations, for example, can predict how well this compound might bind to various proteins involved in different diseases, potentially identifying new therapeutic indications beyond its antimicrobial use. biointerfaceresearch.comresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of a compound with its biological activity. nih.govuni-bonn.deresearchgate.net By analyzing the structure of this compound, researchers can use QSAR to predict how modifications to its chemical scaffold might enhance its antimicrobial potency or broaden its spectrum of activity. nih.govdigitellinc.com For instance, in silico tools could guide the synthesis of new this compound derivatives with improved properties, such as enhanced binding to a microbial target or reduced potential for toxicity. nih.govnih.gov

This computational approach allows for a rational design process, prioritizing the synthesis of only the most promising new analogues for laboratory testing. researchgate.net

Q & A

Q. How can researchers apply dialectical analysis to prioritize conflicting hypotheses about this compound’s primary mechanism?

  • Methodological Answer :
  • Use principal aspect analysis to determine if antifungal activity (principal aspect) drives research focus over antibacterial effects (non-principal aspect) .
  • Design knockout/knockdown models to test mechanistic dominance (e.g., ERG11 vs. CYP51 inhibition in fungi) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.